Cas no 1185071-64-0 (Acenocoumarol-d4)

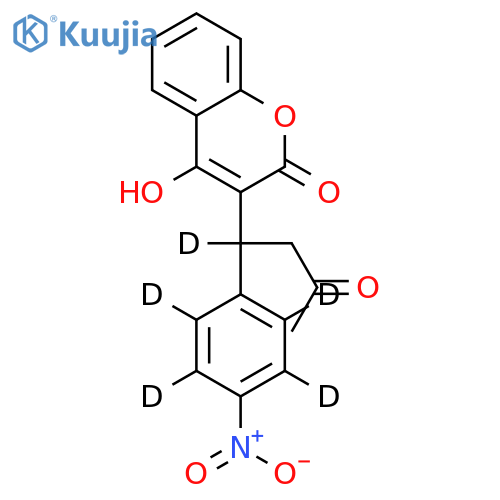

Acenocoumarol-d4 structure

商品名:Acenocoumarol-d4

CAS番号:1185071-64-0

MF:C19H15NO6

メガワット:357.350152254105

CID:1064119

Acenocoumarol-d4 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A130802-10mg |

Acenocoumarol-d4 |

1185071-64-0 | 10mg |

$ 1973.00 | 2023-09-09 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-217561-1mg |

Acenocoumarol-d4, |

1185071-64-0 | 1mg |

¥3234.00 | 2023-09-05 | ||

| 1PlusChem | 1P008XH1-1mg |

AcenocouMarol-d4 |

1185071-64-0 | ≥99% deuterated forms (d1-d4) | 1mg |

$286.00 | 2023-12-26 | |

| TRC | A130802-1mg |

Acenocoumarol-d4 |

1185071-64-0 | 1mg |

$ 253.00 | 2023-09-09 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-217561-1 mg |

Acenocoumarol-d4, |

1185071-64-0 | 1mg |

¥3,234.00 | 2023-07-11 | ||

| A2B Chem LLC | AE15829-1mg |

AcenocouMarol-d4 |

1185071-64-0 | ≥99% deuterated forms (d1-d4) | 1mg |

$207.00 | 2024-04-20 |

Acenocoumarol-d4 関連文献

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

1185071-64-0 (Acenocoumarol-d4) 関連製品

- 66556-78-3((S)-Acenocoumarol)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬